An In-Depth Technical Guide to 7-Bromo-2-iodoquinoline: A Versatile Building Block for Chemical Innovation
An In-Depth Technical Guide to 7-Bromo-2-iodoquinoline: A Versatile Building Block for Chemical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 7-Bromo-2-iodoquinoline, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery, organic synthesis, and materials science. This document details its chemical structure, molecular weight, synthesis, reactivity, and potential applications, offering a valuable resource for scientists working at the cutting edge of chemical innovation.
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 7-Bromo-2-iodoquinoline, with its distinct substitution pattern, offers a unique platform for the development of novel molecular entities. The presence of two different halogen atoms at positions 7 and 2—a bromine and an iodine—provides orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex organic molecules.
Physicochemical Properties of 7-Bromo-2-iodoquinoline
A clear understanding of the fundamental physicochemical properties of 7-Bromo-2-iodoquinoline is essential for its effective use in research and development.
| Property | Value | Source |
| Chemical Formula | C₉H₅BrIN | [1] |
| Molecular Weight | 333.95 g/mol | [1] |
| CAS Number | 1203578-73-7 | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted) | General knowledge |
Synthesis of 7-Bromo-2-iodoquinoline
While a definitive, high-yield, and fully characterized synthesis of 7-Bromo-2-iodoquinoline is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halo-substituted quinolines. A highly probable pathway involves the iodination of a 7-bromoquinolin-2(1H)-one precursor.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-2-iodoquinoline can be envisioned as a two-step process starting from the commercially available 7-bromoquinolin-2(1H)-one.
Caption: Proposed two-step synthesis of 7-Bromo-2-iodoquinoline.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-2-chloroquinoline
This step involves the conversion of the hydroxyl group of 7-bromoquinolin-2(1H)-one to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-bromoquinolin-2(1H)-one (1.0 eq).
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Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq).
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Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is basic.
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Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-chloroquinoline.
Step 2: Synthesis of 7-Bromo-2-iodoquinoline
The final step involves a Finkelstein reaction, where the chloro group at the 2-position is displaced by an iodo group.
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Dissolve 7-bromo-2-chloroquinoline (1.0 eq) in a suitable solvent like acetone or acetonitrile in a round-bottom flask.
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Add an excess of sodium iodide (e.g., 3-5 eq).
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Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., dichloromethane).
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by recrystallization or column chromatography to yield 7-Bromo-2-iodoquinoline.
Chemical Structure and Spectroscopic Characterization (Predicted)
The chemical structure of 7-Bromo-2-iodoquinoline is characterized by a quinoline core with a bromine atom at the 7th position and an iodine atom at the 2nd position.
Caption: Chemical structure of 7-Bromo-2-iodoquinoline.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.
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¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the bromine and iodine atoms will show characteristic shifts.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 333, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).
Reactivity and Synthetic Applications
The key to the synthetic utility of 7-Bromo-2-iodoquinoline lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.
Selective Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a boronic acid in the presence of a palladium catalyst, leaving the C-Br bond intact for subsequent transformations. This allows for the introduction of an aryl or vinyl group at the 2-position.
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Sonogashira Coupling: Similarly, the C-I bond can undergo a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-7-bromoquinolines.
This orthogonal reactivity enables a stepwise and controlled construction of complex molecules.
Role in Drug Discovery
Quinoline-based compounds are known to act as kinase inhibitors, which are a major class of anticancer drugs.[2][3] The 7-Bromo-2-iodoquinoline scaffold can serve as a starting point for the synthesis of novel kinase inhibitors. The iodine at the 2-position can be replaced with various aromatic or heteroaromatic groups via Suzuki coupling to interact with the hinge region of the kinase, while the bromine at the 7-position can be further functionalized to improve potency, selectivity, and pharmacokinetic properties. For instance, it can be a precursor for the synthesis of activin-like kinase (ALK) inhibitors or receptor-interacting protein kinase 2 (RIPK2) inhibitors.[4][5]
Safety and Handling
As with any chemical reagent, 7-Bromo-2-iodoquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although a specific safety data sheet (SDS) for this compound is not widely available, related halo-substituted quinolines are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7]
Conclusion
7-Bromo-2-iodoquinoline is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique pattern of halogenation allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such specialized chemical scaffolds is expected to increase, paving the way for new discoveries and innovations.
References
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Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved February 5, 2026, from [Link]
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National Institutes of Health. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Retrieved February 5, 2026, from [Link]
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National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved February 5, 2026, from [Link]
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PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved February 5, 2026, from [Link]
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National Institutes of Health. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved February 5, 2026, from [Link]
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Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 5, 2026, from [Link]
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ResearchGate. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved February 5, 2026, from [Link]
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